molecular formula C8H11BrN2O B13743592 (S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol

(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol

Cat. No.: B13743592
M. Wt: 231.09 g/mol
InChI Key: INZAWDRVDDLXQC-LURJTMIESA-N
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Description

(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol is a chiral compound that belongs to the class of organic compounds known as aminopyridines. This compound features a bromine atom attached to the pyridine ring and an amino group linked to a propanol chain. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol typically involves the following steps:

    Amination: The brominated pyridine is then subjected to nucleophilic substitution with an appropriate amine to introduce the amino group.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination reactions, followed by chiral resolution using efficient and cost-effective methods such as crystallization or enzymatic resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the amino group to a different functional group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated or modified amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Bromopyridin-2-ylamino)propan-1-ol: The enantiomer of the compound with a different three-dimensional arrangement.

    2-(3-Chloropyridin-2-ylamino)propan-1-ol: A similar compound with a chlorine atom instead of bromine.

    2-(3-Fluoropyridin-2-ylamino)propan-1-ol: A similar compound with a fluorine atom instead of bromine.

Uniqueness

(S)-2-(3-Bromopyridin-2-ylamino)propan-1-ol is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a useful handle for further chemical modifications.

Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

(2S)-2-[(3-bromopyridin-2-yl)amino]propan-1-ol

InChI

InChI=1S/C8H11BrN2O/c1-6(5-12)11-8-7(9)3-2-4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

INZAWDRVDDLXQC-LURJTMIESA-N

Isomeric SMILES

C[C@@H](CO)NC1=C(C=CC=N1)Br

Canonical SMILES

CC(CO)NC1=C(C=CC=N1)Br

Origin of Product

United States

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